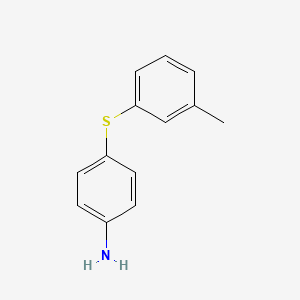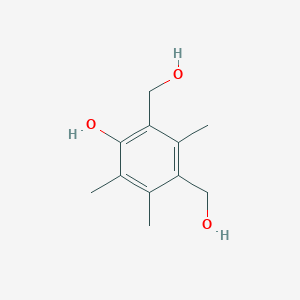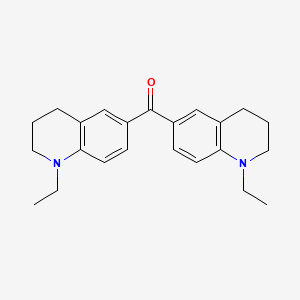![molecular formula C15H14O3 B8743221 [1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester](/img/structure/B8743221.png)
[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester
Übersicht
Beschreibung
[1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester: is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, a hydroxymethyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester typically involves multiple steps. One common method starts with the biphenyl compound, which undergoes a series of reactions including carboxylation, hydroxymethylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carboxylic acid group yields an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it useful in understanding biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on its role in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can fit into binding sites, affecting the overall conformation and function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the hydroxymethyl and methyl ester groups, making it less versatile in certain reactions.
4’-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Methyl [1,1’-biphenyl]-2-carboxylate: Lacks the hydroxymethyl group, which may limit its applications in biological studies.
Uniqueness: The presence of both hydroxymethyl and methyl ester groups in [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester provides unique chemical properties that enhance its reactivity and versatility. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H14O3 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
methyl 2-[4-(hydroxymethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9,16H,10H2,1H3 |
InChI-Schlüssel |
HCRFHWQUDDECED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)
![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)
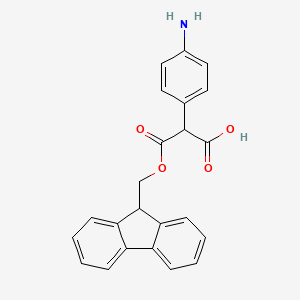
![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)
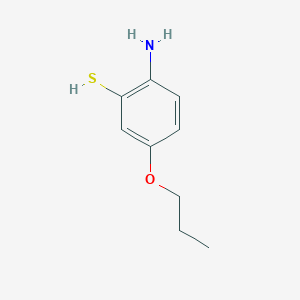
![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)


